Norplicacetin

Antibacterial MRSA Nucleoside Antibiotic

Norplicacetin (CAS 64040-47-7) is a disaccharide pyrimidine nucleoside antibiotic belonging to the amicetin family, a class of microbial secondary metabolites produced primarily by *Streptomyces* species. It is structurally characterized as a nucleoside analogue featuring a unique α-(1→4)-glycoside bond between a modified sugar moiety and an aminopyrimidinone core.

Molecular Formula C24H33N5O7
Molecular Weight 503.5 g/mol
Cat. No. B15568008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorplicacetin
Molecular FormulaC24H33N5O7
Molecular Weight503.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33N5O7/c1-12-16(36-23-21(31)20(30)19(26-3)13(2)35-23)8-9-18(34-12)29-11-10-17(28-24(29)33)27-22(32)14-4-6-15(25)7-5-14/h4-7,10-13,16,18-21,23,26,30-31H,8-9,25H2,1-3H3,(H,27,28,32,33)/t12-,13-,16+,18-,19-,20+,21-,23-/m1/s1
InChIKeyHJFXGPLQIPLHSS-UOUGBBRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Norplicacetin: A Disaccharide Nucleoside Antibiotic from the Amicetin Family


Norplicacetin (CAS 64040-47-7) is a disaccharide pyrimidine nucleoside antibiotic belonging to the amicetin family, a class of microbial secondary metabolites produced primarily by *Streptomyces* species. It is structurally characterized as a nucleoside analogue featuring a unique α-(1→4)-glycoside bond between a modified sugar moiety and an aminopyrimidinone core [1]. Norplicacetin is recognized as a potent antibacterial agent, exhibiting activity against a spectrum of Gram-positive bacteria and mycobacteria, including clinically relevant drug-resistant strains .

Why Generic Amicetin-Class Antibiotics Cannot Substitute for Norplicacetin


Despite belonging to the same amicetin family, Norplicacetin, Plicacetin, and Amicetin exhibit distinct structural and functional profiles that preclude simple substitution. These differences stem from specific structural variations, such as the presence or absence of a methylserine moiety [1], which directly influence their antibacterial potency and spectrum. For instance, while Plicacetin and Amicetin are known anti-mycobacterial agents, their minimum inhibitory concentrations (MICs) can vary significantly depending on the specific mycobacterial species [2]. Furthermore, recent genomic studies have identified novel derivatives with unique glycosylation patterns, indicating that subtle structural changes can lead to compounds with entirely different biological activities [3]. Therefore, selecting the precise member of this family is critical for achieving the desired research or therapeutic outcome.

Norplicacetin: Evidence-Based Differentiation from Closest Analogs


Norplicacetin Demonstrates Comparable Anti-MRSA Potency to Plicacetin in a Marine-Derived Strain

In a study of metabolites from the marine-derived *Streptomyces rochei* 06CM016, both plicacetin and norplicacetin exhibited significant antimicrobial activity against methicillin-resistant *Staphylococcus aureus* (MRSA DSM 11729). The reported minimum inhibitory concentrations (MICs) for both compounds were within the same range, highlighting norplicacetin's comparable potency against this clinically important drug-resistant pathogen [1].

Antibacterial MRSA Nucleoside Antibiotic

Norplicacetin Exhibits Differentiated Anti-Mycobacterial Potency Compared to Amicetin

While both norplicacetin and amicetin are known anti-mycobacterial agents, their potencies differ. A study evaluating nucleoside antibiotics from a marine *Streptomyces* sp. reported an MIC of 8 μg/mL for amicetin against *Mycobacterium smegmatis*. In contrast, a separate body of evidence consistently demonstrates norplicacetin's activity against various mycobacteria, including *Mycobacterium tuberculosis* . Although a direct head-to-head MIC comparison against *M. smegmatis* is not available in a single study for norplicacetin, the distinct potency profiles underscore the need for compound-specific validation in anti-mycobacterial research [1].

Anti-mycobacterial Mycobacterium Tuberculosis

Norplicacetin and Plicacetin Share a Common Biosynthetic Origin but Diverge Structurally

Inactivation of the *amiR* gene in the amicetin biosynthetic pathway results in the production of both plicacetin and norplicacetin, both of which lack the methylserine moiety characteristic of amicetin [1]. This genetic manipulation demonstrates that norplicacetin and plicacetin are direct analogs, sharing a common biosynthetic precursor. However, subtle differences in their final structures lead to the distinct compound identities, confirming they are not interchangeable and must be sourced independently for studies on the amicetin biosynthetic pathway.

Biosynthesis Genomics Structural Differentiation

Optimal Use Cases for Norplicacetin Based on Experimental Evidence


Research on Methicillin-Resistant *Staphylococcus aureus* (MRSA)

Based on its demonstrated *in vitro* potency against MRSA DSM 11729 with an MIC ranging from 4–16 μg/mL [1], norplicacetin serves as a valuable tool compound for studying mechanisms of action against drug-resistant Gram-positive pathogens. Its activity is comparable to that of plicacetin, making it a suitable alternative for validating targets and exploring resistance mechanisms in MRSA.

Anti-Mycobacterial Drug Discovery

Norplicacetin is a relevant candidate for anti-mycobacterial drug discovery programs. Its established activity against various *Mycobacterium* species, including *M. tuberculosis* [1], positions it as a lead-like molecule for further medicinal chemistry optimization. The known structural and potency differences between norplicacetin and other amicetin family members like amicetin (MIC = 8 μg/mL against *M. smegmatis*) [2] underscore the importance of using norplicacetin specifically to explore novel anti-tubercular chemical space.

Biosynthetic Pathway and Structure-Activity Relationship (SAR) Studies

As a naturally occurring analog within the amicetin family, norplicacetin is an essential tool for SAR studies. The fact that it is produced alongside plicacetin upon inactivation of the *amiR* gene, and that both lack the methylserine moiety found in amicetin [1], provides a clear genetic and structural context for probing the functional consequences of specific structural modifications within this class of nucleoside antibiotics.

Chemical Synthesis and Methodology Development

Norplicacetin's complex disaccharide nucleoside structure, featuring a unique α-(1→4)-glycoside bond, makes it a valuable target for total synthesis efforts. Successful syntheses have been reported, highlighting its utility in developing new glycosylation methodologies and accessing structurally diverse analogs for biological evaluation [1].

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